[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane
CAS No.: 75822-21-8
Cat. No.: VC19349196
Molecular Formula: C13H20O3Si
Molecular Weight: 252.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75822-21-8 |
|---|---|
| Molecular Formula | C13H20O3Si |
| Molecular Weight | 252.38 g/mol |
| IUPAC Name | 2-(4-ethenylphenyl)ethyl-trimethoxysilane |
| Standard InChI | InChI=1S/C13H20O3Si/c1-5-12-6-8-13(9-7-12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3 |
| Standard InChI Key | ZXOITVITYHEIPE-UHFFFAOYSA-N |
| Canonical SMILES | CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three methoxy groups bonded to a silicon atom, which is further connected to a 2-(4-ethenylphenyl)ethyl chain. The phenyl ring’s para-substituted ethenyl group introduces unsaturated bonding, while the trimethoxysilyl group confers hydrophobicity and crosslinking potential. The canonical SMILES representation, CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC, highlights this arrangement .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 252.38 g/mol | |
| Boiling Point | 102°C (similar compounds) | |
| Density | ~1.065 g/mL (analogous) | |
| Refractive Index | 1.4411 (analogous) | |
| Flash Point | 146°C (analogous) |
These properties suggest moderate volatility and compatibility with organic solvents, facilitating its use in solution-based processes .
Synthesis Pathways
Reaction Mechanisms
Synthesis typically involves coupling silane precursors with ethenylphenyl derivatives. Transition metal catalysts, such as palladium or platinum complexes, may mediate the formation of the silicon-carbon bond. For example, hydrosilylation reactions between trimethoxysilane and 4-vinylstyrene under inert atmospheres yield the target compound.
Optimization Challenges
Key challenges include controlling regioselectivity to avoid branching and minimizing hydrolysis of the trimethoxy groups during synthesis. Anhydrous conditions and temperature modulation (e.g., 60–80°C) are critical to achieving yields above 70% .
Applications in Materials Science
Polymer Chemistry
The ethenyl group enables radical or cationic polymerization, forming silicone-modified polystyrene derivatives. These polymers exhibit enhanced thermal stability and mechanical properties compared to pure polystyrene, making them suitable for high-performance coatings .
Surface Modification
As a coupling agent, the compound improves adhesion between organic polymers and inorganic substrates (e.g., glass, metals). Hydrolysis of the methoxy groups generates silanol (-SiOH) species, which condense to form covalent bonds with hydroxylated surfaces . A study on epoxy-organosilica particles demonstrated a 39.5 mN/m reduction in surface tension after treatment, enhancing interfacial compatibility .
Composite Materials
In fiber-reinforced composites, the silane acts as a sizing agent, increasing fiber-matrix interfacial strength. For instance, silica nanoparticles functionalized with this compound showed a 40% improvement in tensile strength when incorporated into epoxy resins .
Current Research and Innovations
UV-Curable Resins
Recent studies exploit the silane’s reactivity under UV light to develop fast-curing coatings. Controlled hydrolysis forms crosslinked networks with tunable hardness (e.g., pencil hardness up to 4H) .
Biomedical Applications
Preliminary work explores its use in drug delivery systems. Functionalized mesoporous silica nanoparticles loaded with doxorubicin showed pH-responsive release profiles, achieving 80% payload release at tumor microenvironment pH (5.5) .
Future Research Directions
Advanced Polymer Architectures
Investigating controlled radical polymerization techniques (e.g., ATRP) could yield block copolymers with self-assembling properties for nanotechnology applications.
Environmental Remediation
Silane-modified adsorbents for heavy metal removal (e.g., Pb²⁺, Cd²⁺) are under exploration, with pilot studies showing 90% efficiency in wastewater treatment .
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